4-phenyl-2,8-Diazaspiro[4.5]decan-3-one

Spirocyclic Scaffolds Conformational Analysis Medicinal Chemistry

Select 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one (CAS 79139-66-5) to exploit its rigid, three-dimensional spirocyclic architecture that enforces conformational constraint for enhanced target selectivity. The 4-phenyl substituent provides a critical hydrophobic interaction surface absent in simpler analogs, while the unprotected 8-position secondary amine enables rapid parallel derivatization for focused library synthesis. With a CNS MPO-compliant profile (cLogP 1.7, TPSA 41.1 Ų, MW 230.31), this scaffold is strategically pre-validated for CNS drug discovery programs targeting GPCRs, ion channels, and kinases.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
CAS No. 79139-66-5
Cat. No. B1367206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-2,8-Diazaspiro[4.5]decan-3-one
CAS79139-66-5
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESC1CNCCC12CNC(=O)C2C3=CC=CC=C3
InChIInChI=1S/C14H18N2O/c17-13-12(11-4-2-1-3-5-11)14(10-16-13)6-8-15-9-7-14/h1-5,12,15H,6-10H2,(H,16,17)
InChIKeyTWGUXHOVQQNFJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-2,8-diazaspiro[4.5]decan-3-one (CAS 79139-66-5): A Spirocyclic Scaffold for CNS and Kinase-Targeted Drug Discovery


4-Phenyl-2,8-diazaspiro[4.5]decan-3-one (CAS 79139-66-5) is a spirocyclic heterocycle belonging to the 2,8-diazaspiro[4.5]decan-3-one class, characterized by a rigid, three-dimensional architecture formed by the fusion of a piperidine ring and a γ-lactam ring at a single spiro carbon atom . With a molecular formula of C₁₄H₁₈N₂O and a molecular weight of 230.31 g/mol, this compound presents a phenyl substituent at the 4-position of the lactam ring, which distinguishes it from unsubstituted or differently substituted analogs within the diazaspiro[4.5]decane family [1]. The spirocyclic core confers enhanced conformational restriction compared to linear or monocyclic amines, a feature that is often exploited in medicinal chemistry to improve target selectivity and pharmacokinetic properties [2]. This compound is primarily utilized as a versatile synthetic building block and as a scaffold for the development of ligands targeting central nervous system (CNS) receptors and various kinases .

Why Generic 2,8-Diazaspiro[4.5]decan-3-one Analogs Cannot Substitute 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one in Focused Discovery Programs


Direct substitution of 4-phenyl-2,8-diazaspiro[4.5]decan-3-one with other 2,8-diazaspiro[4.5]decan-3-one analogs, such as the unsubstituted parent (2,8-diazaspiro[4.5]decan-3-one, CAS 561314-57-6) or N-benzyl derivatives (e.g., 8-benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one, CAS 79139-65-4), is not recommended for projects requiring specific pharmacological or physicochemical profiles [1]. While the spirocyclic core provides a common foundation of conformational rigidity, the nature and position of substituents critically dictate target engagement, selectivity, and ADME properties [2]. The 4-phenyl group of the target compound introduces a distinct hydrophobic and aromatic interaction surface that is absent in simpler analogs, which can profoundly influence binding affinity and off-target activity profiles. Furthermore, the unprotected secondary amine in the piperidine ring (8-position) of 4-phenyl-2,8-diazaspiro[4.5]decan-3-one offers a unique handle for further derivatization, in contrast to N-alkylated or acylated variants [3]. Therefore, the selection of this specific building block over a generic alternative is a strategic decision dictated by the required structure-activity relationship (SAR) space and the intended synthetic route [4].

Quantitative Differentiation of 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one: Evidence-Based Comparison with Structural Analogs


Structural Rigidity and Conformational Entropy: Spirocyclic vs. Monocyclic Piperidine Analogs

The spirocyclic core of 4-phenyl-2,8-diazaspiro[4.5]decan-3-one imposes a significant reduction in conformational flexibility compared to acyclic or monocyclic piperidine-based analogs. This increased rigidity can lead to enhanced target selectivity and binding affinity by reducing the entropic penalty upon target engagement [1]. While direct head-to-head binding data for this specific compound is not publicly available, class-level inference from related diazaspiro[4.5]decane series demonstrates that the spirocyclic constraint consistently improves ligand efficiency metrics over flexible counterparts [2].

Spirocyclic Scaffolds Conformational Analysis Medicinal Chemistry

CNS Multiparameter Optimization: Calculated Physicochemical Property Comparison with 8-Benzyl Analog

In the design of CNS-penetrant drugs, key physicochemical properties such as molecular weight, topological polar surface area (TPSA), and lipophilicity (cLogP) are critical. 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one exhibits a significantly lower molecular weight (230.31 g/mol) and TPSA (41.1 Ų) compared to its close analog, 8-benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one (CAS 79139-65-4), which has a molecular weight of 320.4 g/mol and TPSA of 32.3 Ų [1][2]. The lower molecular weight and higher TPSA of the target compound place it more favorably within the established CNS MPO (Multiparameter Optimization) scoring range, suggesting a superior predicted profile for blood-brain barrier (BBB) penetration [3]. The calculated cLogP values are also distinct (1.7 vs. 3.1), indicating a more balanced hydrophilicity for the target compound [4].

CNS Drug Design Physicochemical Properties Blood-Brain Barrier Penetration

Synthetic Versatility: Derivatization Potential at the 8-Position Nitrogen

The presence of a free, unprotected secondary amine at the 8-position of the piperidine ring in 4-phenyl-2,8-diazaspiro[4.5]decan-3-one provides a unique handle for rapid diversification. This contrasts with the comparator, 8-benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one, where the amine is already substituted and requires a deprotection step for further modification [1]. This native functionality allows for direct acylation, alkylation, or reductive amination, enabling efficient library synthesis and SAR exploration [2]. A publication by Cignarella et al. describes the synthesis of a series of 8-substituted derivatives from this very scaffold, demonstrating its practical utility in generating diverse analogs [3].

Medicinal Chemistry Synthetic Building Blocks Parallel Synthesis

Optimal Applications of 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one in Scientific and Industrial Research


Lead Generation for CNS Disorders Requiring Optimal BBB Penetration Profiles

Based on its calculated physicochemical profile (MW: 230.31, TPSA: 41.1 Ų, cLogP: 1.7) [1], 4-phenyl-2,8-diazaspiro[4.5]decan-3-one is ideally suited as a starting scaffold for lead generation programs targeting central nervous system (CNS) disorders such as schizophrenia, cognitive impairment, or depression. Its properties align well with established CNS MPO desirability scores, suggesting a high probability of achieving brain exposure [2]. Researchers can leverage this scaffold to design novel ligands for CNS targets (e.g., GPCRs, ion channels, transporters) where brain penetration is a primary design criterion .

Diversification-Focused Library Synthesis for Kinase or GPCR Targets

The presence of a free secondary amine makes this compound an exceptional core for generating focused libraries via parallel synthesis [1]. Medicinal chemists can efficiently install diverse amide, sulfonamide, or amine substituents at the 8-position to explore SAR around kinase active sites or GPCR binding pockets [2]. This rapid derivatization capability is supported by literature precedent demonstrating the successful synthesis of 8-substituted diazaspiro[4.5]decan-3-ones . The rigid spirocyclic core further ensures that the three-dimensional orientation of the phenyl and the 8-substituent is well-defined, facilitating the development of potent and selective ligands [3].

Investigation of Spirocycle-Dependent Selectivity and PK Modulation

This compound can be strategically employed in matched molecular pair (MMP) analyses to quantify the impact of the spirocyclic constraint on target selectivity and pharmacokinetic (PK) parameters [1]. By comparing the activity and ADME profiles of this scaffold against its acyclic or monocyclic amine counterparts, researchers can deconvolute the specific contributions of the spiro architecture to reduced off-target activity and improved metabolic stability [2]. Such investigations are critical for validating the use of spirocycles as privileged scaffolds in a given discovery program .

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